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Compound of Interest

Compound Name: EC0489

Cat. No.: B1263567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

EC0489 is a folate-targeted chemotherapeutic agent that conjugates the vitamin folic acid with

the vinca alkaloid derivative, desacetylvinblastine hydrazide (DAVLBH). This targeted approach

aims to selectively deliver the cytotoxic payload to cancer cells overexpressing the folate

receptor (FR), thereby enhancing anti-tumor efficacy while minimizing systemic toxicity. This

technical guide provides a comprehensive overview of the pharmacokinetics of EC0489,

drawing from available preclinical and clinical data.

Introduction to EC0489 and its Mechanism of Action
EC0489 is a small molecule drug conjugate (SMDC) designed to exploit the high affinity of folic

acid for the folate receptor, which is frequently overexpressed on the surface of various cancer

cells but has limited expression in normal tissues. The cytotoxic component of EC0489,

DAVLBH, is a potent microtubule-destabilizing agent.

The proposed mechanism of action for EC0489 involves a multi-step process:

Binding: The folic acid moiety of EC0489 binds with high affinity to the folate receptor on the

surface of tumor cells.

Internalization: The EC0489-FR complex is internalized into the cell via endocytosis, forming

an endosome.
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Drug Release: Within the acidic environment of the endosome, the linker connecting folic

acid and DAVLBH is cleaved, releasing the active cytotoxic agent into the cytoplasm.

Cytotoxicity: The released DAVLBH binds to tubulin, disrupting microtubule dynamics. This

interference with the cellular cytoskeleton leads to mitotic arrest at the G2/M phase of the

cell cycle and subsequent apoptosis (programmed cell death).

This targeted delivery system is intended to increase the therapeutic index of the vinca alkaloid

by concentrating its cytotoxic effects within the tumor microenvironment.

Pharmacokinetic Properties of EC0489
The pharmacokinetic profile of EC0489 has been characterized in both preclinical animal

models and in a Phase I clinical trial in human patients with advanced solid tumors.

Preclinical Pharmacokinetics in Rats and Dogs
Pharmacokinetic studies in Sprague-Dawley rats and beagle dogs have demonstrated that

EC0489 exhibits a biphasic plasma concentration-time profile, characterized by a rapid

distribution phase followed by a slower elimination phase.[1]

A comparative analysis with a similar folate-vinca alkaloid conjugate, EC145, revealed that

EC0489 has a shorter elimination half-life and a faster clearance rate in both species.[1] This

suggests a more rapid removal of EC0489 from systemic circulation.

Parameter Rat (vs. EC145) Dog (vs. EC145)

Elimination Half-life (t½) ~4-fold shorter ~4-fold shorter

Clearance (CL) Notably increased Notably increased

Distribution Half-life (t½α) Similar Similar

Table 1: Comparative Preclinical Pharmacokinetic Parameters of EC0489 versus EC145.[1]

Clinical Pharmacokinetics in Humans
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A Phase I dose-escalation study (NCT00893367) provided initial pharmacokinetic data for

EC0489 in patients with refractory or advanced metastatic solid tumors. The preliminary

findings from this study indicated that EC0489 also displays a biphasic elimination pattern in

humans.

Key pharmacokinetic parameters observed in the Phase I trial include:

Parameter Value

Elimination Half-life (t½) Approximately 21 minutes

Maximum Concentration (Cmax) Increased linearly with dose

Area Under the Curve (AUC) Increased linearly with dose

Table 2: Preliminary Human Pharmacokinetic Parameters of EC0489 from a Phase I Clinical

Trial.

These initial human data suggest that EC0489 is rapidly cleared from the plasma and that its

exposure increases proportionally with the administered dose.

Metabolism and Excretion
While specific metabolism and excretion studies for EC0489 are not extensively detailed in the

public domain, general knowledge of vinca alkaloid pharmacology provides some insights.

Vinca alkaloids are primarily metabolized by the cytochrome P450 enzyme system in the liver,

with CYP3A4 being a key enzyme involved in their biotransformation.[2]

The primary route of excretion for vinca alkaloids and their metabolites is through the feces via

biliary elimination.[2] Renal excretion of the parent drug is generally a minor pathway.[2] Given

the structural similarities, it is plausible that EC0489 follows a similar metabolic and excretory

fate.

Experimental Protocols
Preclinical Pharmacokinetic Studies
Animal Models:
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Male Sprague-Dawley rats.[1]

Male beagle dogs.[1]

Drug Administration:

Intravenous (IV) administration.

Sample Collection:

Serial blood samples were collected from the jugular vein in rats and from a peripheral vein

in dogs at predetermined time points post-dose.[1]

Analytical Method:

Plasma concentrations of EC0489 were quantified using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for the

EC0489 assay are not publicly available, a typical LC-MS/MS method for quantifying small

molecules in plasma involves protein precipitation followed by chromatographic separation

on a C18 column and detection by mass spectrometry.

Clinical Pharmacokinetic Study (Phase I)
Study Design:

A multi-center, open-label, dose-escalation study in patients with refractory or advanced

metastatic solid tumors (NCT00893367).

Drug Administration:

Intravenous (IV) bolus injections.

Sample Collection:

Serial blood samples were collected at various time points after EC0489 administration to

characterize the plasma concentration-time profile.

Analytical Method:
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Plasma concentrations of EC0489 were determined using a validated bioanalytical method,

likely LC-MS/MS, to ensure accuracy and precision.

Visualizations
Signaling Pathway of EC0489
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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